![molecular formula C23H21N3O3S2 B2553472 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide CAS No. 898466-16-5](/img/structure/B2553472.png)
3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into the synthesis, biological evaluation, and structural analysis of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of a thiazole ring attached to the benzenesulfonamide moiety . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the formation of an indeno[1,2-c]pyrazole ring system . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate cyclohepta[b]thiophen-2-yl and cyano substituents.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using X-ray diffraction, as well as theoretical calculations such as Density Functional Theory (DFT). For example, the structure of a thiosemicarbazide benzenesulfonamide derivative was analyzed by X-ray diffraction, and theoretical calculations were used to understand its geometry and intermolecular interactions . These techniques could be applied to determine the molecular structure of 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide, providing insights into its stereochemistry and potential binding interactions.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The reactivity of enaminonitriles towards different nucleophiles, for instance, was studied to synthesize pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives . These reactions highlight the versatility of benzenesulfonamide derivatives in forming new compounds with potential biological activities. The compound may also undergo similar reactions, which could be explored to create novel derivatives with enhanced properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide hydrogen, impacting the compound's solubility and reactivity . The specific physical and chemical properties of 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide would need to be empirically determined, but they are likely to be influenced by the cyano and cyclohepta[b]thiophen-2-yl groups present in the molecule.
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques : Various synthesis techniques have been explored for related compounds, demonstrating the versatility of thiophene derivatives in organic synthesis. For instance, benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes have been synthesized through transition-metal-free annulation processes, yielding benzothienoquinolines, a class of compounds related to the requested molecule (Nowacki & Wojciechowski, 2017).
Molecular Docking and DFT Calculations : The compound's derivatives have undergone molecular docking and Density Functional Theory (DFT) calculations, indicating their potential in interacting with biological targets. This process involves understanding the compound's molecular structure and its potential biological interactions, providing insights into its application in medicinal chemistry (Fahim & Shalaby, 2019).
Catalytic Applications
- Transfer Hydrogenation Catalysts : Related compounds have been used as ligands for Ruthenium(II) complexes, acting as catalysts for the transfer hydrogenation of ketones. This showcases the utility of sulfonamide derivatives in catalysis, contributing to greener chemical processes (Dayan et al., 2013).
Anticancer Activity
- Novel Antineoplastic Drugs : Derivatives of the requested compound, particularly those incorporating benzo[b]thiophene sulfonamide structures, have been identified as potential antineoplastic drugs, exhibiting growth inhibition of tumor cell lines at nanomolar concentrations. These findings suggest the compound's relevance in the development of new anticancer therapies (Sagardoy et al., 2010).
Antimicrobial Applications
- Antibacterial and Antifungal Agents : Research on 3-halobenzo[b]thiophene derivatives, closely related to the compound , has indicated significant antimicrobial activity. These compounds, developed through environmentally benign methodologies, have shown low MIC values against Gram-positive bacteria and yeast, highlighting their potential as novel antibiotics (Masih et al., 2021).
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c24-15-20-19-12-5-2-6-13-21(19)30-23(20)25-22(27)16-8-7-9-17(14-16)26-31(28,29)18-10-3-1-4-11-18/h1,3-4,7-11,14,26H,2,5-6,12-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDSYLAXDLTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

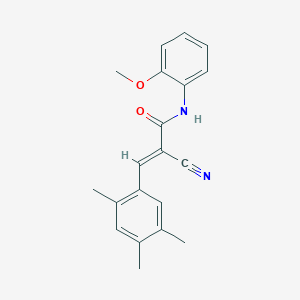
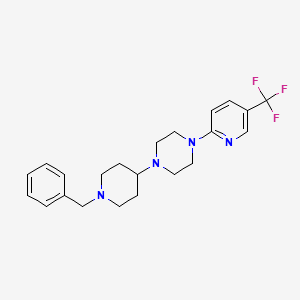
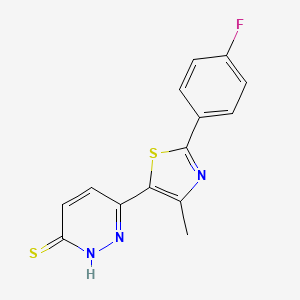
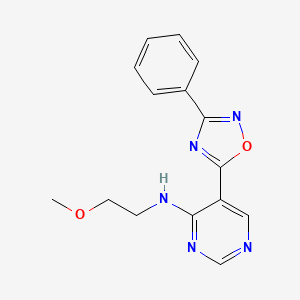
![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)
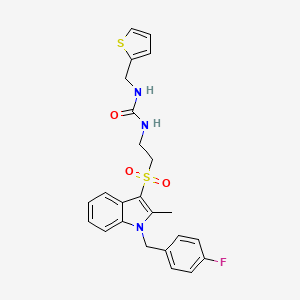
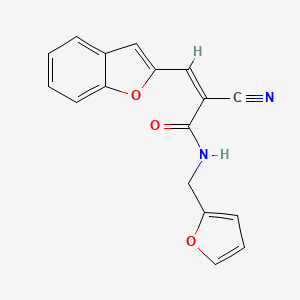

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)
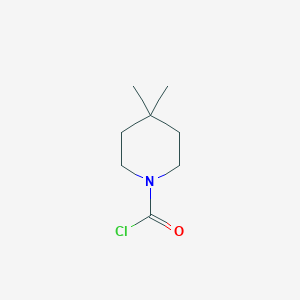
![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)
![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

